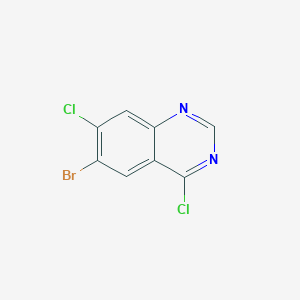

6-Bromo-4,7-dichloroquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-4,7-dichloroquinazoline is a heterocyclic compound with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and dyestuffs .

Analyse Biochimique

Biochemical Properties

6-Bromo-4,7-dichloroquinazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in metal-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to act as a dual tyrosine kinase inhibitor, targeting both EGFR and HER2 to inhibit the proliferation of breast cancer cells . Additionally, it serves as a selective inhibitor of Aurora A, a protein kinase involved in cell division .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, inhibiting their activity and thereby affecting cellular processes. For instance, it inhibits the activity of tyrosine kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,7-dichloroquinazoline typically involves the reaction of appropriate substituted anilines with reagents such as bromine and chlorine under controlled conditions. One common method involves the bromination and chlorination of quinazoline derivatives . The reaction conditions often include the use of solvents like phenyl chloride and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as column chromatography for purification and involve the use of large-scale reactors to handle the reagents and intermediates .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-4,7-dichloroquinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols, are often used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate, are used in oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminoquinazolines, which have significant biological activities .

Applications De Recherche Scientifique

6-Bromo-4,7-dichloroquinazoline has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its effects on cellular and molecular processes.

Medicine: Investigated for its potential therapeutic uses, including anticancer and antimicrobial activities.

Industry: Utilized in the production of agrochemicals and dyestuffs

Mécanisme D'action

The mechanism of action of 6-Bromo-4,7-dichloroquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Bromo-2,4-dichloroquinazoline

- 4,7-Dichloroquinazoline

- 6-Bromoquinazoline

Uniqueness

6-Bromo-4,7-dichloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in various biological assays, making it a valuable compound for further research and development .

Activité Biologique

6-Bromo-4,7-dichloroquinazoline is a heterocyclic compound within the quinazoline family, notable for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biochemical properties, mechanisms of action, and various biological applications supported by recent research findings.

1. Chemical Structure and Properties

- Molecular Formula : C8H3BrCl2N2

- Molecular Weight : Approximately 277.93 g/mol

- Structural Features : The compound features a bicyclic structure with nitrogen atoms incorporated into the rings, along with bromine and chlorine substituents that enhance its reactivity and biological activity.

This compound exhibits significant interactions with various enzymes and cellular pathways:

- Enzyme Interaction : It acts as a dual inhibitor of tyrosine kinases, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical in cancer cell proliferation.

Table 1: Summary of Biochemical Activities

| Activity Type | Description |

|---|---|

| Tyrosine Kinase Inhibition | Inhibits EGFR and HER2, reducing cell proliferation. |

| Cell Signaling Modulation | Alters gene expression and cellular metabolism. |

| Antimicrobial Activity | Exhibits inhibition against various bacterial strains. |

3.1 Anticancer Activity

Research indicates that this compound demonstrates cytotoxic effects on several cancer cell lines. Studies have shown that it can induce apoptosis in breast cancer cells through its inhibitory effects on tyrosine kinases.

3.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial potential against a range of pathogens:

- Preliminary studies suggest it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.75 mg/mL |

| Escherichia coli | 3.75 mg/mL |

| Bacillus subtilis | 9 mg/mL |

| Proteus mirabilis | 1.875 mg/mL |

The mechanism underlying the biological activity of this compound involves:

- Binding Interactions : The compound binds to specific receptors and enzymes, inhibiting their activity.

- Gene Expression Changes : It influences cellular processes by modulating signaling pathways related to cell growth and survival.

5. Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated its potential as an anticancer agent through in vitro assays showing reduced proliferation in breast cancer cell lines.

- Another investigation reported its antibacterial efficacy against multiple strains, suggesting further exploration for therapeutic applications in infectious diseases .

6. Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 3: Comparison of Quinazoline Derivatives

| Compound Name | Key Features |

|---|---|

| 6-Bromo-2,4-dichloroquinazoline | Contains two chlorine atoms at different positions |

| 6-Bromo-4-chloroquinazoline | Lacks dichlorination; only one chlorine atom |

| 8-Bromo-2,4-dichloroquinazoline | Similar dichlorination but different bromine position |

7. Conclusion

This compound is a promising compound with significant biological activities that warrant further investigation. Its dual role as a tyrosine kinase inhibitor presents opportunities for development in cancer therapeutics while its antimicrobial properties suggest potential applications in treating infections.

Propriétés

IUPAC Name |

6-bromo-4,7-dichloroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUZYQQFPBBHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.